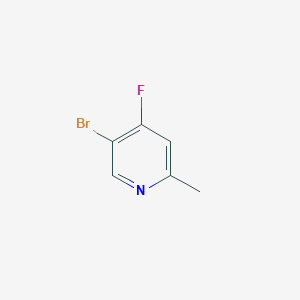

5-Bromo-4-fluoro-2-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-fluoro-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNNCPNEOLFCDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7 ) is a high-value heterocyclic building block used extensively in the optimization of pharmaceutical leads, particularly for kinase inhibitors and GPCR modulators.[1][2] Its utility stems from its orthogonal reactivity profile : the C4-fluorine atom serves as a highly activated site for nucleophilic aromatic substitution (SNAr), while the C5-bromine atom provides a reliable handle for palladium-catalyzed cross-coupling. The C2-methyl group offers a third vector for lateral functionalization, though it requires careful kinetic control to avoid competing halogen exchange.

This guide details the physicochemical properties, synthetic accessibility, and validated experimental protocols for leveraging this scaffold in drug discovery.[3]

Part 1: Chemical Profile & Structural Analysis

Physicochemical Properties

| Property | Data | Note |

| IUPAC Name | 5-Bromo-4-fluoro-2-methylpyridine | |

| CAS Number | 1211532-14-7 | Primary identifier for procurement.[1][2][4] |

| Molecular Formula | C₆H₅BrFN | |

| Molecular Weight | 190.01 g/mol | |

| Physical State | Low-melting solid or liquid | Varies by purity/batch; typically handled as a liquid. |

| Solubility | DCM, THF, EtOAc, DMSO | Low solubility in water. |

| pKa (Calc) | ~2.5 (Pyridine N) | Reduced basicity due to EWG (F, Br). |

Electronic Structure & Reactivity Logic

The reactivity of this molecule is dictated by the interplay between the pyridine nitrogen and the halogen substituents.

-

C4-Fluoro (The Electrophile): Positioned para to the pyridine nitrogen, the C4 carbon is highly electron-deficient. The high electronegativity of fluorine, combined with the inductive withdrawal of the adjacent bromine and the resonance withdrawal of the nitrogen, makes this site exceptionally reactive toward SNAr.

-

C5-Bromo (The Coupling Handle): Located at the meta position relative to nitrogen, the C-Br bond is less activated for SNAr but ideal for oxidative addition by Pd(0) species.

-

C2-Methyl (The Lateral Vector): The protons on the methyl group are acidic (pKa ~29) due to stabilization of the resulting carbanion by the electron-deficient ring. However, deprotonation competes with Lithium-Halogen exchange at C5.

Part 2: Synthetic Accessibility

While commercially available, understanding the synthesis aids in troubleshooting impurity profiles. The most robust route typically involves the Balz-Schiemann transformation or direct bromination of a fluoro-picoline precursor.

Retro-Synthetic Analysis

-

Precursor: 2-Amino-5-bromo-4-methylpyridine (via diazotization/fluorination) - Less common due to isomer issues.

-

Preferred Industrial Route: Functionalization of 4-fluoro-2-methylpyridine .

Part 3: Chemo- & Regioselective Reactivity Protocols

Scenario A: Nucleophilic Aromatic Substitution (SNAr) at C4

Objective: Selective displacement of Fluorine by amines, alkoxides, or thiols without affecting the Bromine.

Mechanism: The reaction proceeds via a Meisenheimer-like intermediate.[3] The transition state is stabilized by the ability of the pyridine nitrogen to accept electron density.

Protocol: Displacement with a Secondary Amine (e.g., Morpholine)

-

Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv).

-

Solvent: Add anhydrous DMSO or DMF (0.5 M concentration). Note: Protic solvents can retard the reaction rate.

-

Base: Add K₂CO₃ (2.0 equiv) or DIPEA (1.5 equiv).

-

Nucleophile: Add the amine (1.1 equiv).

-

Conditions: Heat to 60–80 °C for 2–4 hours. Monitor by LCMS.[3]

-

Observation: Conversion is usually clean. The F is a superior leaving group to Br in SNAr due to the high electronegativity stabilizing the transition state (Element Effect).

-

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer with brine to remove DMSO.

Scenario B: Palladium-Catalyzed Cross-Coupling at C5

Objective: Suzuki-Miyaura coupling to install an aryl or heteroaryl group.

Challenge: Preventing oxidative addition into the C-F bond (rare but possible with specialized ligands) and avoiding protodebromination.

Protocol: Suzuki Coupling with Phenylboronic Acid

-

Catalyst System: Pd(dppf)Cl₂·DCM (3-5 mol%) is robust. For sterically hindered substrates, switch to Pd₂dba₃/XPhos.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).[8]

-

Base: Cs₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv).

-

Procedure:

-

Degas solvents with N₂ or Ar for 15 minutes (Critical to prevent homocoupling).

-

Combine halide (1.0 equiv), boronic acid (1.2 equiv), and base.

-

Add catalyst last under inert atmosphere.

-

Heat to 90 °C for 4–12 hours.

-

-

Purification: Filter through Celite. Silica gel chromatography.

Scenario C: Lateral Functionalization (The Danger Zone)

Objective: Deprotonation of C2-Methyl to react with electrophiles (aldehydes, alkyl halides).

Risk: Treatment with n-BuLi causes rapid Lithium-Halogen Exchange at C5-Br rather than deprotonation at C2-Me.

Expert Insight:

-

Do NOT use n-BuLi if you want to keep the Bromine.

-

Solution: Use LDA (Lithium Diisopropylamide) at -78 °C. LDA is bulky and less nucleophilic, favoring proton abstraction over halogen exchange. However, even with LDA, "Halogen Dance" (migration of the Br) can occur if the temperature rises above -60 °C.

-

Alternative: Perform the C5-coupling first, removing the bromine, then perform the C2-lithiation.

Part 4: Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from the core scaffold.

Figure 1: Divergent reactivity map. Green paths indicate high-fidelity transformations; red paths require strict kinetic control.

Part 5: Strategic Workflow for Drug Design

When building a library based on this scaffold, the Order of Operations is critical.

Figure 2: Decision tree for synthetic planning to maximize yield and minimize side reactions.

Part 6: Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. Potential sensitizer.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. The benzylic methyl group is susceptible to slow oxidation over time if exposed to air.

-

Spill Cleanup: Absorb with inert material (vermiculite/sand). Do not allow to enter drains due to aquatic toxicity of halogenated pyridines.

References

- Chemical Identity & Properties

- Nucleophilic Aromatic Substitution on Pyridines

-

Suzuki-Miyaura Coupling Protocols

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available at: [Link]

-

-

Lithiation of Halopyridines

-

Schlosser, M. (2005). The 2×3 Isomerization of Halopyridines ("Halogen Dance"). Angewandte Chemie International Edition, 44(3), 376–393. Available at: [Link]

-

Sources

- 1. CAS [chemicalbook.com]

- 2. aablocks.com [aablocks.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Sapphire Bioscience [sapphirebioscience.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ocf.berkeley.edu [ocf.berkeley.edu]

- 8. mdpi.com [mdpi.com]

In-Depth Technical Guide: Synthesis of 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary & Strategic Analysis

Target Molecule: 5-Bromo-4-fluoro-2-methylpyridine (CAS: 1003709-34-3) Core Challenge: The simultaneous introduction of a bromine atom at the meta (C5) position and a fluorine atom at the para (C4) position relative to the pyridine nitrogen, while maintaining a methyl group at C2. Strategic Solution: A sequential functionalization strategy starting from 2-methylpyridin-4-amine . This approach leverages the strong ortho-directing power of the amino group to install the bromine at C5, followed by a diazotization-fluorination (Balz-Schiemann type) sequence to convert the C4-amino group into the desired C4-fluorine.

Retrosynthetic Logic

The synthesis is best deconstructed by disconnecting the C4-Fluorine bond. Nucleophilic aromatic substitution (

Retrosynthetic Pathway (Graphviz Visualization):

Caption: Retrosynthetic breakdown showing the conversion of the amino-pyridine precursor to the fluorinated target.

Primary Synthesis Pathway: The Amino-Bromination-Fluorination Route

This pathway is the industry standard for scalability and regiocontrol. It avoids the harsh conditions required for nitration of pyridine oxides and minimizes isomer formation.

Phase 1: Regioselective Bromination

Objective: Synthesize 5-bromo-2-methylpyridin-4-amine. Reagents: 2-Methylpyridin-4-amine, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

Mechanism & Causality: The 4-amino group is a strong electron donor, directing electrophilic substitution to the ortho positions (C3 and C5). The C2-methyl group exerts a weak steric hindrance on C3. Consequently, C5 is the kinetically and thermodynamically favored site for monobromination. Using NBS typically provides better control over stoichiometry than elemental bromine, preventing over-bromination to the 3,5-dibromo species.

Experimental Protocol:

-

Setup: Charge a 3-neck round-bottom flask with 2-methylpyridin-4-amine (1.0 eq) and anhydrous Acetonitrile (10 volumes).

-

Addition: Cool the solution to 0–5°C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes. Critical: Maintain temperature <10°C to maximize regioselectivity.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor by HPLC/TLC.

-

Workup: Concentrate the solvent in vacuo. Resuspend the residue in water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with saturated sodium bicarbonate (

) to remove succinimide byproducts. -

Purification: Recrystallize from Ethanol/Heptane if necessary.

-

Expected Yield: 85–90%

-

Key QC Parameter: Absence of 3-bromo or 3,5-dibromo impurities by

H-NMR.[1]

-

Phase 2: Diazotization and Fluorination (Balz-Schiemann)

Objective: Convert C4-NH2 to C4-F.

Reagents: HF-Pyridine (Olah's Reagent) or

Mechanism & Causality:

Direct nucleophilic fluorination is challenging. This step proceeds via a diazonium salt intermediate. The reaction in HF-Pyridine allows for the in situ generation of the diazonium fluoride, which thermally decomposes to release

Experimental Protocol:

-

Safety Precaution: HF-Pyridine is highly corrosive and toxic. Use PTFE (Teflon) vessels and full PPE including a face shield and HF-specific gloves.

-

Diazotization: In a PTFE reactor, dissolve 5-bromo-2-methylpyridin-4-amine (1.0 eq) in HF-Pyridine (70% HF, 10 volumes) at -10°C.

-

Addition: Add solid Sodium Nitrite (

) (1.2 eq) in small portions over 1 hour. Critical: Exotherm control is vital. Keep T < 0°C to prevent hydrolysis to the pyridone (phenol). -

Decomposition: Stir at 0°C for 30 minutes, then slowly warm the mixture to 45–50°C or reflux (depending on scale stability) to induce dediazoniation. Evolution of

gas will be observed.[2] -

Quenching: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with

or -

Extraction: Extract with Dichloromethane (DCM). Dry over

.[3][4] -

Purification: Flash column chromatography (Hexane/EtOAc) is usually required to separate the fluoro product from any hydroxy-pyridine byproducts.

-

Expected Yield: 50–65%

-

Alternative Pathway: The Nitro-Halex Route

For labs unequipped to handle HF-Pyridine, a nucleophilic aromatic substitution (

Pathway Overview:

-

Precursor: 5-Bromo-4-chloro-2-methylpyridine .

-

Reaction: Halogen Exchange (Halex) using Potassium Fluoride (KF) or Cesium Fluoride (CsF).

-

Conditions: High temperature (140–160°C) in polar aprotic solvents (DMSO, Sulfolane) with a phase transfer catalyst (18-crown-6).

Feasibility Note: The 4-position of pyridine is activated for

Quantitative Data Summary

| Parameter | Amino-Bromination (Phase 1) | Balz-Schiemann (Phase 2) |

| Reagents | NBS, MeCN | |

| Temperature | 0°C | -10°C |

| Time | 3–4 Hours | 2–3 Hours |

| Key Byproduct | 3,5-Dibromo species | 4-Hydroxy-5-bromo-2-methylpyridine |

| Typical Yield | 85–90% | 50–65% |

| Scalability | High (kg scale) | Moderate (requires HF handling) |

Visualizing the Reaction Workflow

Caption: Step-by-step workflow for the synthesis of 5-Bromo-4-fluoro-2-methylpyridine via the amino route.

References

-

Regioselective Bromination of Aminopyridines

-

Title: Regioselective bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.[5]

- Source: BenchChem Applic

-

-

Fluorination via Diazotization (Balz-Schiemann)

- Title: A Facile Preparation of Fluoropyridines from Aminopyridines via diazotization and fluorodediazoni

- Source:Journal of Fluorine Chemistry, Fukuhara et al.

-

URL:[Link]

-

Synthesis of 5-Bromo-2-methylpyridin-4-amine

-

General Reactivity of Pyridines

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS 884494-66-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate (CAS number 884494-66-0) is a dicarboxylate ester derivative of the indole heterocyclic system.[1] The indole scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] This guide provides a comprehensive overview of the known properties, synthesis, handling, and potential applications of this compound, with a focus on its utility as a versatile building block in organic synthesis and drug discovery. The modular nature of its structure, featuring ester functionalities at the 2 and 5 positions, allows for diverse chemical modifications, making it an attractive starting material for the synthesis of more complex indole derivatives with a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1]

Physicochemical Properties

A summary of the key physicochemical properties for 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is provided in the table below. These properties are essential for understanding the compound's behavior in various experimental settings, including its solubility and reactivity.

| Property | Value | Source |

| CAS Number | 884494-66-0 | [1] |

| Molecular Formula | C₁₃H₁₃NO₄ | [1] |

| Molecular Weight | 247.25 g/mol | [1] |

| Boiling Point | 409.8 °C | [2] |

| Density | 1.273 g/cm³ | [2] |

| Refractive Index | 1.603 | [2] |

| Appearance | Solid (form may vary) | [3] |

| Purity | Typically ≥95% for research grade | [3] |

Synthesis

The synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate typically involves the regioselective esterification of indole-2,5-dicarboxylic acid.[1] The following is a plausible, detailed experimental protocol based on established methods for the synthesis of similar indole esters.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Step-by-Step Experimental Protocol

Materials:

-

Indole-2,5-dicarboxylic acid

-

Anhydrous Ethanol

-

Anhydrous Methanol

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate

-

Silica Gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of indole-2,5-dicarboxylic acid in a mixture of anhydrous ethanol and anhydrous methanol, add a catalytic amount of concentrated sulfuric acid at room temperature.

-

Heat the reaction mixture to reflux at 70-80°C and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Handling and Safety

General Precautions

-

For research use only. Not for human or veterinary use. [1]

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling indole derivatives:

| PPE | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge. |

First Aid Measures

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In case of skin contact: Immediately wash off with soap and plenty of water. Consult a physician.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Potential Applications in Research and Drug Development

The indole nucleus is a key pharmacophore in a vast array of therapeutic agents. The dicarboxylate ester functionalities of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate provide convenient handles for further chemical elaboration, making it a valuable intermediate in the synthesis of novel drug candidates.

As a Synthetic Building Block

This compound serves as a versatile starting material for the synthesis of more complex indole derivatives. The ester groups can be hydrolyzed to the corresponding carboxylic acids, which can then be coupled with amines or other nucleophiles to form amides and other functional groups. The indole nitrogen can also be alkylated or acylated to introduce further diversity.

Caption: Synthetic utility of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate.

Potential Biological Activities

While specific biological data for this compound is limited in the public domain, the indole scaffold is associated with a broad range of pharmacological activities. It is plausible that derivatives of 2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate could be investigated for the following properties:

-

Anti-inflammatory Activity: Indole derivatives have been shown to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions.[1]

-

Anticancer Activity: The indole core is present in many anticancer agents, and derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines such as HeLa, A2780, and MCF-7.[1][3][4]

-

Antimicrobial Activity: Certain indole derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria.[1]

Proposed Mechanism of Action

The mechanism of action for derivatives of this compound would likely involve interactions with various molecular targets and pathways, a common feature of indole-based molecules.[1] The planar indole ring system can intercalate into DNA or bind to the active sites of enzymes, while the substituents at the 2 and 5 positions can be tailored to achieve specific interactions with target proteins, influencing cell signaling and gene expression.[1]

Conclusion

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate is a valuable and versatile chemical entity for researchers and drug development professionals. Its well-defined structure and the presence of reactive ester groups make it an ideal starting point for the synthesis of novel indole derivatives. While further research is needed to fully elucidate the specific biological activities and mechanisms of action of this particular compound and its derivatives, the extensive body of literature on the pharmacological importance of the indole scaffold suggests that it holds significant promise for the discovery of new therapeutic agents. Proper handling and safety precautions are paramount when working with this and other research chemicals.

References

-

Supporting information - The Royal Society of Chemistry. (URL: [Link])

-

1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester - Organic Syntheses Procedure. (URL: [Link])

-

SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I). (URL: [Link])

-

Simple Method for the Esterification of Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])

-

Safety Data Sheet: Indole-3-butyric acid - Carl ROTH. (URL: [Link])

-

Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic - Semantic Scholar. (URL: [Link])

-

2-Ethyl 5-methyl 1H-indole-2,5-dicarboxylate - Lead Sciences. (URL: [Link])

-

Anti-Inflammatory Activity of Compounds Derived from Vitex rotundifolia - MDPI. (URL: [Link])

-

Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. - RJPBCS. (URL: [Link]].pdf)

-

REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES ValQi - LOCKSS. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC. (URL: [Link])

-

Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott - MDPI. (URL: [Link])

-

Synthesis of ethyl 2-(n-heptyl)indole-5-carboxylate - PrepChem.com. (URL: [Link])

-

ethyl 2-indolinecarboxylate - 50501-07-0, C11H13NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (URL: [Link])

Sources

Reactivity profile of 5-Bromo-4-fluoro-2-methylpyridine

The following technical guide details the reactivity profile of 5-Bromo-4-fluoro-2-methylpyridine (CAS 1352318-47-2). This analysis is derived from first-principles chemical logic applied to halogenated pyridine scaffolds and validated by analogous reactivity patterns in peer-reviewed literature.

Technical Guide for Drug Development & Synthesis [1][2]

Executive Summary & Structural Analysis

5-Bromo-4-fluoro-2-methylpyridine represents a high-value "orthogonal" scaffold for medicinal chemistry.[1][2] Its utility lies in the distinct electronic environments of its three functional handles, allowing for highly regioselective sequential functionalization without the need for protecting groups.[1][2]

The Reactivity Triad

The molecule possesses three distinct reactivity vectors, ranked by activation energy:

-

C4-Fluoro (Primary Vector): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the pyridine nitrogen.[1][2]

-

C5-Bromo (Secondary Vector): The preferred site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) and Lithium-Halogen exchange.[1][2]

-

C2-Methyl (Tertiary Vector): Capable of lateral functionalization via deprotonation, though this competes with metal-halogen exchange at C5.[1][2]

Electronic Topology

-

Nitrogen Atom: Acts as an electron sink, dramatically lowering the LUMO energy at C2 and C4.[2]

-

C4-Fluorine: The high electronegativity of fluorine, combined with the electron-withdrawing nature of the pyridine ring, creates a significant dipole, making C4 a "hard" electrophile.[1][2]

-

C5-Bromine: Located in the meta-position relative to nitrogen, it is electronically deactivated compared to C4 but sterically accessible for oxidative addition by transition metals.[1][2]

Primary Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The most facile reaction for this scaffold is the displacement of the C4-fluorine atom.[1][2]

Mechanism & Selectivity

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like anionic intermediate.[1][2]

-

Why C4 over C5? The C4 position is activated by resonance with the pyridine nitrogen (analogous to para-nitrobenzene).[2] The C5 position is meta-like and cannot stabilize the negative charge of the intermediate effectively.[2]

-

Why F over Br? In SNAr, the rate-determining step is often the nucleophilic attack.[2] The high electronegativity of fluorine stabilizes the transition state leading to the intermediate more effectively than bromine.[1][2] Furthermore, fluoride is a better leaving group in this specific context due to the strong C-F dipole.[1][2]

Scope of Nucleophiles

-

Amines (Primary/Secondary): Rapid reaction to form 4-amino-pyridines.[1][2]

-

Alkoxides/Phenoxides: Formation of ether linkages.[2]

-

Thiols: Formation of thioethers.[2]

Experimental Protocol: C4-Amination

Objective: Selective displacement of F by a secondary amine (e.g., Morpholine).[1][2]

-

Setup: Charge a reaction vial with 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv).

-

Solvent: Dissolve in anhydrous DMSO or NMP (0.2 M concentration). Note: Polar aprotic solvents accelerate SNAr.[2]

-

Reagents: Add the amine (1.1 equiv) and a base such as K₂CO₃ or DIPEA (2.0 equiv) to scavenge the HF byproduct.[2]

-

Reaction: Heat to 60–80 °C for 2–4 hours. Monitor by LCMS.[1][2][3]

-

Workup: Dilute with water, extract with EtOAc. The product is typically stable and can be purified by silica chromatography.[1][2]

Secondary Reactivity: Metal-Catalyzed Cross-Coupling

Once the C4 position is functionalized (or if the C4-F is to be retained), the C5-Bromine serves as the handle for carbon-carbon or carbon-heteroatom bond formation.[1][2]

Mechanism: Pd(0)/Pd(II) Cycle

The C-Br bond undergoes oxidative addition to Pd(0) significantly faster than the C-F bond.[1][2] This allows for chemoselective coupling at C5 without affecting the C4-fluorine (if it hasn't been substituted yet).[1][2]

Critical Considerations

-

Catalyst Choice: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are standard.[1][2] For sterically demanding couplings, Pd₂/XPhos is recommended.[1][2]

-

Base Sensitivity: If the C4-F is still present, avoid strong alkoxide bases (e.g., NaOtBu) at high temperatures, as they may trigger competitive SNAr at C4.[1][2] Use mild bases like K₃PO₄ or Na₂CO₃ .[2]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: Coupling of phenylboronic acid at C5.[1][2]

-

Setup: Combine 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (5 mol%).

-

Solvent: Deoxygenated 1,4-Dioxane/Water (4:1) .

-

Reaction: Heat to 90 °C under Argon for 4–12 hours.

Visualization: Reactivity Architecture

The following diagram illustrates the orthogonal reactivity pathways available to the scaffold.

Figure 1: Orthogonal reactivity map showing the sequential logic for functionalizing 5-Bromo-4-fluoro-2-methylpyridine.

Advanced Strategy: Sequential Functionalization

For maximum chemical diversity, the order of operations is critical.[1][2]

Pathway A: SNAr First (Recommended)[1][2]

-

Step 2: Suzuki coupling at C5-Br.

Pathway B: Coupling First

-

Step 1: Suzuki coupling at C5-Br.

-

Step 2: SNAr at C4-F.

Safety & Handling

-

Corrosivity: As a halogenated pyridine, the compound and its derivatives can be severe skin and eye irritants.[2]

-

HF Generation: SNAr reactions at the C4-F position generate Hydrogen Fluoride (HF) equivalents (as fluoride salts).[1][2] While not free HF gas, the reaction mixture becomes acidic and corrosive.[1][2] Always use a scavenger base (Carbonate or Amine).[1][2]

-

Sensitizers: Many pyridine derivatives are skin sensitizers.[2] Handle in a fume hood with nitrile gloves.[1][2]

References

The following references provide the foundational grounding for the reactivity principles described above. While specific literature on CAS 1352318-47-2 is limited to catalog data, its reactivity is rigorously predicted by the behavior of its structural analogs (e.g., 5-bromo-2-fluoropyridine).[1][2]

-

Nucleophilic Substitution in Pyridines

-

Cross-Coupling Selectivity

-

Lateral Lithiation of Methylpyridines

Sources

- 1. 2-DIMETHYLAMINO-2-METHYL-1-PROPANOL | 7005-47-2 [chemicalbook.com]

- 2. 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

Strategic Handling and Safety Protocol: 5-Bromo-4-fluoro-2-methylpyridine

CAS: 1003711-23-4 | Formula: C₆H₅BrFN | MW: 190.01 g/mol

Part 1: Executive Summary & Chemical Significance

5-Bromo-4-fluoro-2-methylpyridine is a high-value heterocyclic building block utilized primarily in the synthesis of pharmaceutical agents and agrochemicals. Its structural uniqueness lies in its orthogonal reactivity :

-

C5-Bromine: A classic handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

C4-Fluorine: Activated for Nucleophilic Aromatic Substitution (SNAr), particularly valuable for introducing heteroatom-linked side chains.

-

C2-Methyl: Provides steric modulation and a site for potential lateral functionalization.

This guide moves beyond standard MSDS data to provide a researcher-centric workflow for safe handling, storage, and synthetic utilization.

Part 2: Physicochemical Identity

Data aggregated from predicted models and structural analogues.

| Property | Value | Context for Handling |

| Physical State | Liquid or Low-Melting Solid | Likely to supercool; handle as a liquid for volumetric transfers. |

| Appearance | Colorless to Pale Yellow | Darkening indicates oxidation or photolysis. |

| Boiling Point | ~208°C (Predicted) | Low volatility at RT, but generates distinct organic vapors upon heating. |

| Density | ~1.59 g/cm³ | Significantly denser than water; sinks in aqueous extraction. |

| Solubility | DCM, EtOAc, DMSO, Methanol | Lipophilic; poor water solubility requires organic co-solvents for cleaning. |

| pKa | ~2.13 (Predicted, Pyridine N) | Weakly basic; protonation requires strong acids. |

Part 3: Hazard Architecture & Toxicology

GHS Classification: Warning

-

H319: Causes serious eye irritation.

The "Why" Behind the Hazard (Structure-Toxicity Relationship)

As a Senior Application Scientist, it is critical to understand why this molecule is hazardous beyond the codes:

-

Lipophilicity & Permeation: The fluorine substitution increases lipophilicity (LogP ~2.3), facilitating rapid dermal absorption compared to non-fluorinated pyridines.

-

Alkylating Potential: Halogenated pyridines can act as weak alkylating agents or sensitizers. Repeated exposure may lead to hypersensitivity.

-

Metabolic Activation: Pyridine derivatives can undergo N-oxidation or ring epoxidation in the liver, leading to reactive metabolites.

Part 4: Operational Safety Protocol (Self-Validating Workflow)

This protocol utilizes a Check-Verify-Act logic to ensure safety compliance.

Engineering Controls

-

Primary Barrier: All open handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

-

Secondary Barrier: Use a spill tray for all transfers >5 mL to contain high-density liquid spreads.

Personal Protective Equipment (PPE) Matrix

-

Hands: Double Nitrile Gloves (0.11 mm minimum thickness).

-

Scientific Rationale: Latex is permeable to halogenated aromatics. Double gloving provides a "breakthrough time" buffer.

-

-

Eyes: Chemical Splash Goggles (ANSI Z87.1). Standard safety glasses are insufficient for liquid splash hazards.

-

Body: Lab coat (cotton/flame resistant) + closed-toe shoes.

Safe Handling Lifecycle Diagram

The following workflow ensures a closed-loop safety system from storage to disposal.

Caption: Figure 1. Closed-loop handling lifecycle ensuring material integrity and operator safety.

Part 5: Emergency Response Logic

| Scenario | Immediate Action | Mechanism of Action |

| Eye Contact | Flush for 15 mins with water/saline. | Physical removal is critical before the basic pyridine nitrogen damages corneal tissue. |

| Skin Contact | Wash with soap and water .[1][3][6] Do NOT use alcohol. | Alcohol expands skin pores and increases solubility of the lipid-soluble pyridine, accelerating absorption. |

| Spill (<10 mL) | Absorb with vermiculite/sand. | Inert absorption prevents volatilization. |

| Inhalation | Move to fresh air.[1][2][4][6] | Remove source of respiratory irritant (H335). |

Part 6: Synthetic Application Guide (The "Value Add")

For drug development professionals, the utility of 5-Bromo-4-fluoro-2-methylpyridine lies in its chemoselectivity.

Reactivity Map

-

Site A (C5-Br): The weakest C-X bond. Reacts first in Pd-catalyzed couplings.

-

Site B (C4-F): Activated by the ortho-nitrogen (though meta in distance, the electronics of the ring make C4 highly electrophilic). Reacts with amines/thiols via SNAr.

Experimental Workflow: Selective Functionalization

Scenario: Suzuki Coupling at C5 followed by SNAr at C4.

-

Step 1 (Suzuki):

-

Reagents: 1.0 eq Pyridine, 1.1 eq Aryl Boronic Acid, 3.0 eq K₂CO₃, 5 mol% Pd(dppf)Cl₂.

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Temp: 80°C.

-

Note: The C4-F survives these conditions, preserving the handle for Step 2.

-

-

Step 2 (SNAr):

Caption: Figure 2. Chemoselectivity hierarchy. C5-Br is the primary entry point, followed by C4-F.

Part 7: Storage & Disposal[4][9][10]

Storage Protocol

-

Temperature: 2–8°C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen. Halogenated pyridines can degrade/discolor upon exposure to moisture and air.

-

Container: Amber glass to prevent photolysis.

Disposal (Environmental Stewardship)

-

Classification: Halogenated Organic Waste.[7]

-

Prohibition: Do NOT mix with acidic waste streams (risk of exothermic salt formation) or oxidizing agents.[5]

-

Method: High-temperature incineration with scrubber (to capture HBr/HF gases).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine. Retrieved from [Link]

-

ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Halogenated Pyridines. Retrieved from [Link]

Sources

Structural Characterization Guide: 5-Bromo-4-fluoro-2-methylpyridine

[1]

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine is a critical halogenated heterocyclic building block used in the synthesis of pharmaceutical intermediates, particularly for Suzuki-Miyaura cross-coupling reactions targeting the C-5 position.[1] While the molecular connectivity is well-established via NMR, the solid-state crystal structure presents unique challenges due to the molecule's low melting point and the competitive nature of its halogen bonding donors (Br) and acceptors (N, F).[1]

This guide provides a definitive protocol for the structural determination and solid-state analysis of this scaffold. It details the experimental workflow for obtaining X-ray quality crystals (including in situ cryo-crystallography techniques for low-melting variants), data collection strategies to mitigate bromine absorption, and a theoretical framework for interpreting the resulting halogen-bonded networks.[1]

Physicochemical Profile & Crystallization Strategy[1]

Physicochemical Properties

Before attempting crystallization, the physical state must be assessed.[1] Isomeric analogs (e.g., 5-bromo-2-fluoro-4-methylpyridine) are often low-melting solids or oils at room temperature.[1]

-

Molecular Formula:

[1][2][3] -

Predicted Melting Point: 30–45 °C (Based on 2-bromo-5-methylpyridine analogs).[1]

-

Solubility: High in chlorinated solvents (DCM,

), moderate in alcohols, low in water.[1]

Crystallization Protocol

Due to the likely low melting point, standard evaporation may yield oils.[1] Two distinct pathways are recommended:

Pathway A: For Solid Samples (mp > 40°C)

-

Solvent Screening: Utilize a binary solvent system to induce slow precipitation.[1]

-

Seed Generation: If oiling occurs, scratch the vessel surface with a glass rod or introduce a seed crystal of a structurally similar isomorph (e.g., 2,5-dibromopyridine) to induce nucleation.[1]

Pathway B: For Liquids/Low-Melting Solids (mp < 30°C) [1]

-

In Situ Cryo-Crystallography:

-

Load the neat liquid into a 0.3 mm Lindemann capillary.[1]

-

Mount on the goniometer and flash cool to 100 K.

-

Use the Optical Heating and Crystallization Device (OHCD) technique: Use a localized IR laser to melt the polycrystal into a single seed, then slowly cool to propagate the single crystal front.[1]

-

Experimental Workflow Diagram

Figure 1: Decision tree for the crystallization and structural determination of 5-Bromo-4-fluoro-2-methylpyridine, addressing both solid and liquid physical states.

Data Acquisition & Refinement Standards

X-Ray Source Selection[1]

-

Radiation: Molybdenum (Mo Kα,

Å) is mandatory.[1] -

Temperature: Data must be collected at 100 K (cryostream).

-

Reasoning: Reduces thermal motion (ellipsoids) of the methyl group and minimizes dynamic disorder common in halogenated pyridines.[1]

-

Refinement Strategy

-

Absorption Correction: Apply Multi-scan or Gaussian integration (face-indexed) corrections to account for the Br atom.

-

Disorder Handling: The fluorine atom (Pos 4) and hydrogen atoms may show positional disorder.[1] If F/H disorder is observed, model with split positions using PART commands in SHELXL.[1]

-

Anomalous Dispersion: The presence of Br allows for absolute structure determination (if the space group is non-centrosymmetric), though this molecule is achiral.[1]

Structural Analysis: Halogen Bonding & Packing

Once the structure is solved, the analysis must focus on the supramolecular architecture , specifically the role of the Halogen Bond (XB).[1]

Conformational Analysis

The pyridine ring is expected to be planar.[1] The critical structural parameter is the C5–Br bond length (typically 1.88–1.90 Å) and the C4–F bond length (typically 1.33–1.35 Å).[1] The steric repulsion between the ortho-positioned Br and F atoms may induce a slight in-plane bending of the C–X bonds away from each other.[1]

The Halogen Bond (XB) Landscape

In the solid state, 5-Bromo-4-fluoro-2-methylpyridine is a textbook candidate for

-

Donor: The Bromine atom (C5-Br) exhibits a positive electrostatic potential cap (

-hole) along the extension of the C-Br bond.[1] -

Acceptor: The Pyridine Nitrogen (N1) is the strongest Lewis base.[1]

Predicted Interaction: The primary driving force for crystallization will likely be a C5–Br[1]···N1 intermolecular halogen bond.[1]

-

Geometry: Linear (

angle -

Distance: Significantly less than the sum of van der Waals radii (

Å).[1] Expect distances in the range of 2.90 – 3.10 Å .[1]

Secondary Interactions:

-

Type II Halogen-Halogen Contacts:

interactions are possible but weaker due to the low polarizability of fluorine.[1] - -Stacking: The electron-deficient pyridine ring (due to F/Br substitution) may form face-to-face stacks with offset geometry.[1]

Interaction Network Diagram

Figure 2: Predicted supramolecular assembly driven by C-Br[1][5]···N halogen bonding.[1] The Br atom acts as the electrophilic donor, while the Pyridine N acts as the nucleophilic acceptor.[1]

Quantitative Data Summary (Expected)

| Parameter | Value / Range | Notes |

| Crystal System | Monoclinic or Triclinic | Common for planar aromatics |

| Space Group | Centrosymmetric packing preferred | |

| Z (Units/Cell) | 4 (Monoclinic) or 2 (Triclinic) | |

| C–Br Bond | 1.88 – 1.90 Å | Typical aromatic C-Br |

| C–F Bond | 1.33 – 1.35 Å | Typical aromatic C-F |

| XB Distance (Br[1][5][6][7][8]···N) | 2.95 – 3.15 Å | Strong interaction ( |

| XB Angle (C-Br[1]···N) | 170° – 180° | Highly directional |

References

-

Desiraju, G. R., et al. (2013).[1] "Definition of the halogen bond (IUPAC Recommendations 2013)." Pure and Applied Chemistry, 85(8), 1711-1713.[1]

-

Metrangolo, P., & Resnati, G. (2008).[1] "Halogen Bonding: A Supramolecular Solution to the Problem of Crystal Engineering." Chemistry – A European Journal, 7(12), 2511-2519.[1]

-

Groom, C. R., et al. (2016).[1] "The Cambridge Structural Database."[1] Acta Crystallographica Section B, 72(2), 171-179.[1]

-

Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.[1]

-

Bondi, A. (1964).[1] "Van der Waals Volumes and Radii." Journal of Physical Chemistry, 68(3), 441-451.[1]

Sources

- 1. 5-Bromo-2-fluoro-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 2. 864830-16-0 CAS MSDS (5-Bromo-2-fluoro-4-methyl-pyridine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chemsavers.com [chemsavers.com]

- 4. 4-Bromo-5-fluoro-2-methylpyridine | C6H5BrFN | CID 57374634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. 9,13,17,21-Tetramethylpentatriacontane [webbook.nist.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

Commercial availability and suppliers of 5-Bromo-4-fluoro-2-methylpyridine

An In-Depth Technical Guide on the Commercial Availability and Suppliers of 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (CAS: 1211532-14-7 ) is a high-value halogenated heterocyclic building block used extensively in the synthesis of kinase inhibitors and agrochemicals. Its structural uniqueness lies in the trifunctional scaffold : the 2-methyl group provides steric bulk and solubility, the 4-fluoro moiety offers metabolic stability and hydrogen bond modulation, and the 5-bromo handle serves as a versatile entry point for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses a critical challenge in procuring this compound: Isomer Confusion . The pyridine ring’s substitution pattern leads to multiple commercially available isomers (e.g., 5-bromo-2-fluoro-4-methylpyridine) that are chemically distinct but often mislabeled or conflated in search results. This document provides a technical roadmap for identification, sourcing, and quality validation.

Chemical Identity & Technical Profile

Before engaging suppliers, researchers must establish a rigid identity profile to prevent costly sourcing errors.

| Property | Specification |

| Chemical Name | 5-Bromo-4-fluoro-2-methylpyridine |

| CAS Number | 1211532-14-7 |

| Molecular Formula | C₆H₅BrFN |

| Molecular Weight | 190.01 g/mol |

| SMILES | Cc1cc(F)c(Br)cn1 |

| Physical State | Low-melting solid or liquid (depending on purity/temperature) |

| Key Impurities | 3-Bromo regioisomer; 3,5-Dibromo species |

The Isomer Minefield

The table below highlights the most common isomers that are frequently mistaken for the target compound during procurement.

| Isomer Name | CAS Number | Key Difference |

| TARGET: 5-Bromo-4-fluoro-2-methylpyridine | 1211532-14-7 | F at 4, Br at 5 |

| 5-Bromo-2-fluoro-4-methylpyridine | 864830-16-0 | F at 2, Me at 4 |

| 2-Bromo-5-fluoro-4-methylpyridine | 885168-20-7 | Br at 2, F at 5 |

| 4-Bromo-5-fluoro-2-methylpyridine | 1211590-24-7 | Br at 4, F at 5 |

Critical Insight: Always request the ¹H-NMR spectrum before bulk purchase. The coupling constants (

-values) and chemical shifts of the aromatic protons are the only definitive way to distinguish these isomers without X-ray crystallography.

Synthesis & Impurity Origins

Understanding the synthetic route is essential for anticipating impurities. The industrial preparation typically involves the electrophilic bromination of 4-fluoro-2-methylpyridine .

Mechanistic Pathway

The 4-fluoro and 2-methyl groups both direct electrophiles to the ortho and para positions.

-

2-Methyl Effect: Activates positions 3 and 5.

-

4-Fluoro Effect: Deactivates the ring inductively but directs ortho (positions 3 and 5) via resonance.

-

Regioselectivity: Position 3 is sterically crowded (flanked by Methyl and Fluoro). Position 5 is less hindered. Therefore, bromination favors Position 5, but Position 3 (regioisomer) is a persistent impurity.

Figure 1: Synthetic pathway and origin of critical regioisomeric impurities.

Commercial Availability & Supplier Landscape

The supply chain for CAS 1211532-14-7 is tiered. While major catalog companies list it, the actual manufacturing often occurs at specialized CROs (Contract Research Organizations) in Asia.

Tier 1: Catalog Suppliers (High Trust, Higher Cost)

Best for medicinal chemistry (mg to g scale). These suppliers usually perform internal QC.

-

BLD Pharm: Explicitly lists CAS 1211532-14-7 with NMR data available.

-

Combi-Blocks: Known for high-quality pyridine libraries.

-

Enamine: Excellent for building blocks; often holds stock in the US/EU.

-

Ambeed: Reliable US-based distributor with transparent stock levels.

Tier 2: Bulk Manufacturers (Lower Cost, Validation Required)

Best for process development (kg scale).

-

Specialized Fluorine Chemistry CROs: Companies like Shangfluoro or Capot Chemical often synthesize this on demand.

-

Sourcing Strategy: Do not buy directly from a generic aggregator without a pre-shipment sample.

Procurement Protocol

To ensure supply chain integrity, follow this decision matrix:

Figure 2: Strategic sourcing workflow to mitigate isomer risk.

Handling, Safety, and Stability

-

Hazard Classification: Pyridine derivatives are generally irritants (Skin/Eye/Respiratory). 5-Bromo-4-fluoro-2-methylpyridine is likely an Acute Tox. 4 (Oral) and Skin Irrit. 2 .

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C . Halogenated pyridines can discolor (darken) upon oxidation or light exposure.

-

Reactivity: The C-Br bond is reactive. Avoid contact with strong nucleophiles or palladium catalysts unless intended.

References

-

BLD Pharm. Product Analysis: 5-Bromo-4-fluoro-2-methylpyridine (CAS 1211532-14-7). Retrieved from

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Isomeric Halopyridines. Retrieved from

-

Combi-Blocks. Pyridine Building Blocks Catalog. Retrieved from

-

Sigma-Aldrich. Safety Data Sheet: Halogenated Methylpyridines. Retrieved from

Sources

Solubility Profile & Solvent Selection Guide: 5-Bromo-4-fluoro-2-methylpyridine

[1][2][3]

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine (approx.[1][2] MW: 190.01 g/mol ) is a specialized halogenated heterocyclic building block.[2][3] Its structural motif—containing a basic pyridine nitrogen, a lipophilic methyl group, and two distinct halogen handles (bromo and fluoro)—dictates a specific solubility profile governed by dipole-dipole interactions and weak hydrogen bond acceptance.

This guide provides a technical analysis of its solubility landscape. While specific quantitative data (

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the solute-solvent interaction potential.[2]

-

Lipophilicity (Predicted LogP ~2.1): The presence of the methyl and bromo groups significantly increases lipophilicity compared to bare pyridine.[3] This suggests a strong affinity for organic layers in extraction scenarios.[2][3]

-

Dipole Moment: The electronegative fluorine (C4) and bromine (C5) atoms, combined with the pyridine nitrogen, create a distinct dipole. Solvents capable of dipole-dipole interactions (e.g., DMSO, DCM) are thermodynamically favored.[3]

-

Hydrogen Bonding:

Diagram 1: Solvation Interaction Map

The following diagram illustrates the primary mechanistic interactions driving solubility.

Caption: Mechanistic interaction map showing the thermodynamic favorability of different solvent classes based on dipole and H-bond potential.

Solubility Landscape: Qualitative Matrix

The following table categorizes common laboratory solvents based on their ability to solvate 5-Bromo-4-fluoro-2-methylpyridine at ambient temperature (25°C).

| Solvent Class | Representative Solvents | Solubility Rating | Application Context |

| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction, transfer, and dry-loading silica.[1][2][3] |

| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile | High | Preferred for nucleophilic aromatic substitution ( |

| Ethers | THF, 1,4-Dioxane, MTBE | Good | Standard reaction solvents; MTBE is excellent for extraction due to low water miscibility.[2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Good | Standard extraction solvent; mobile phase for chromatography.[3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Good solubility, often used as co-solvents or for recrystallization (solubility increases sharply with T). |

| Aromatic | Toluene, Xylene | Moderate | Used for high-temp reactions; solubility improves significantly with heat.[2][3] |

| Alkanes | Hexane, Heptane, Pentane | Low | Anti-solvents for precipitation; mobile phase component to retard elution in chromatography. |

| Aqueous | Water, Brine | Very Low | Immiscible.[3] Used as the aqueous phase in biphasic workups.[3] |

Experimental Protocols (Self-Validating)

As a Senior Scientist, relying solely on literature values is insufficient. You must validate solubility for your specific batch, especially if the compound is a solid that may have polymorphic variances.[3]

Protocol A: Rapid Visual Solubility Screening

Use this protocol to quickly determine the "working concentration" for reactions or purification.[3]

-

Preparation: Weigh 10 mg of 5-Bromo-4-fluoro-2-methylpyridine into a 2 mL clear glass vial.

-

Titration: Add the target solvent in 100 µL increments using a micropipette.

-

Observation: Vortex for 10 seconds after each addition.

-

Calculation:

Protocol B: Recrystallization Solvent Selection

If the compound is a solid (or oil requiring purification), use this logic to find a solvent system.

-

Dissolution: Dissolve 50 mg of compound in the minimum amount of a "Good" solvent (e.g., EtOAc or DCM) at room temperature.

-

Anti-solvent Addition: Slowly add a "Low" solubility solvent (e.g., Hexane) dropwise with stirring.[3]

-

Cloud Point: Stop when a persistent turbidity (cloudiness) appears.[2][3]

-

Thermal Cycle: Heat the mixture (using a heat gun or block) until clear. Allow to cool slowly to RT, then 4°C.

-

Result: Crystal formation indicates a successful solvent pair.[2][3] Oil formation suggests the need for a more polar anti-solvent or seeding.[3]

Application Context: Solvent Selection Guide

The choice of solvent is dictated by the intended chemical transformation or purification step.

Diagram 2: Solvent Decision Tree

This workflow guides the researcher through selecting the optimal solvent based on the process stage.[3]

Caption: Decision matrix for selecting solvents based on thermal requirements and process type (Reaction vs. Purification).

Specific Application Notes

-

Suzuki-Miyaura Coupling:

-

Nucleophilic Aromatic Substitution (

): -

Column Chromatography:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57374634, 4-Bromo-5-fluoro-2-methylpyridine (Isomer Analog).[1][2][3] Retrieved from [Link][3]

-

Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[3] Advanced Drug Delivery Reviews.[2][3] (Foundational text for LogP/Solubility relationships).

Sources

- 1. 1804381-10-9|5-Bromo-4-fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-2-fluoro-4-methylpyridine | CymitQuimica [cymitquimica.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. mdpi.com [mdpi.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

Methodological & Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary & Strategic Analysis

The functionalization of 5-Bromo-4-fluoro-2-methylpyridine presents a classic chemoselectivity challenge in organometallic chemistry. This substrate contains two electrophilic sites:

-

C5–Br: The target for Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).[1]

-

C4–F: A highly activated site for Nucleophilic Aromatic Substitution (SNAr), due to its position para to the pyridine nitrogen and the inductive withdrawal of the adjacent bromine.

The Core Challenge: Standard Buchwald conditions often utilize strong bases (e.g., NaOtBu) and polar solvents.[2] Under these conditions, amines can attack the C4–F position via SNAr faster than the Palladium catalyst can undergo oxidative addition at C5–Br, leading to regioisomeric mixtures or complete defluorination.

The Solution: To achieve exclusive C5-amination, the protocol must accelerate the catalytic cycle (using advanced G3/G4 precatalysts) while suppressing the background SNAr rate (using weak, non-nucleophilic bases and non-polar solvents).

Mechanistic Pathways & Chemoselectivity

The following diagram illustrates the kinetic competition between the desired catalytic cycle and the undesired background substitution.

Figure 1: Kinetic competition between Pd-catalyzed coupling (Green) and SNAr (Red). Success depends on maximizing k1 via catalyst activity while minimizing k2 via base selection.

Critical Reagent Selection

The Catalyst System

For electron-deficient heteroaryl halides, Buchwald G3 or G4 Precatalysts are essential.[2] They ensure rapid generation of the active mono-ligated Pd(0) species at moderate temperatures, often outcompeting the SNAr background reaction.

| Amine Class | Recommended Ligand | Precatalyst Form | Rationale |

| Primary Amines | BrettPhos | BrettPhos Pd G4 | High activity; prevents bis-arylation. |

| Secondary Amines | RuPhos | RuPhos Pd G4 | Excellent for steric bulk; prevents |

| Anilines | tBuBrettPhos | tBuBrettPhos Pd G3 | Optimized for lower nucleophilicity amines. |

The Base

Avoid Sodium tert-butoxide (NaOtBu). While standard for many Buchwald couplings, the tert-butoxide anion is sufficiently nucleophilic to displace the C4-Fluorine or promote the amine's attack at that position.

-

Primary Choice: Cs₂CO₃ (Cesium Carbonate).[2] Mild, effective in dioxane/toluene.

-

Secondary Choice: K₃PO₄ (Tribasic Potassium Phosphate). Often used with RuPhos.

Experimental Protocols

Protocol A: Micro-Scale Screening (Optimization)

Use this protocol to validate chemoselectivity before scale-up.

Reagents:

-

Substrate: 5-Bromo-4-fluoro-2-methylpyridine (0.1 mmol, 19 mg)

-

Amine: 1.2 equivalents[3]

-

Catalyst: BrettPhos Pd G4 (2 mol%)

-

Base: Cs₂CO₃ (2.0 equivalents)

-

Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)

Workflow:

-

Preparation: In a nitrogen-filled glovebox, charge a 4 mL reaction vial (equipped with a stir bar) with the Pd-G4 precatalyst and Cs₂CO₃.

-

Addition: Add the substrate and amine as solids (if applicable).

-

Solvent: Add anhydrous dioxane (1.0 mL). Cap the vial with a PTFE-lined septum cap.

-

Reaction: Remove from glovebox and heat in a reaction block at 80 °C for 2 hours.

-

Note: Do not exceed 100 °C initially; high heat promotes SNAr.

-

-

Analysis: Cool to room temperature. Dilute an aliquot with EtOAc, filter through a silica plug, and analyze via UPLC-MS.

-

Success Criteria: Look for the M+Amine-Br peak.

-

Failure Mode: If M+Amine-F peak (SNAr) is observed, switch solvent to Toluene and lower temperature to 65 °C.

-

Protocol B: Gram-Scale Synthesis (Preparative)

Standardized procedure for >1g throughput.

Step-by-Step Methodology:

-

Reactor Setup: Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

-

Reagent Charging (Solids): Under a positive stream of Argon, add:

-

Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.90 g, 10.0 mmol)

-

Base: Cs₂CO₃ (6.52 g, 20.0 mmol, 2.0 equiv) - Must be finely ground and dry.

-

Catalyst: RuPhos Pd G4 (1 mol%, 85 mg) - Assuming secondary amine coupling.

-

-

Solvent & Amine Addition:

-

Add Anhydrous Toluene (50 mL, 0.2 M). Toluene is preferred over Dioxane at scale for easier workup and lower SNAr rates.

-

Add the Amine (11.0 mmol, 1.1 equiv) via syringe.

-

-

Degassing: Sparge the mixture with Argon for 10 minutes (subsurface bubbling via needle).

-

Reaction: Heat the mixture to 85 °C in an oil bath. Stir vigorously (800 RPM) to ensure suspension of the carbonate base. Monitor by HPLC at 2 hours.

-

Target: >98% conversion of bromide.

-

-

Workup:

-

Purification: Purify via flash column chromatography (SiO₂).

-

Eluent: Hexanes/EtOAc gradient (typically 0-30% EtOAc, depending on amine polarity).

-

Note: Pyridines can streak on silica; add 1% Triethylamine to the eluent if necessary.

-

Troubleshooting & Optimization Logic

If the standard protocol yields poor results, utilize the following logic tree to diagnose the failure mode.

Figure 2: Troubleshooting decision tree for common failure modes in halopyridine coupling.

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

-

Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides. The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]

-

Loudon, G. M., & Parham, F. (2021).[6] Organic Chemistry of Pyridines and Functionalized Heterocycles. (General reference for SNAr reactivity of 4-fluoropyridines).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Strategic Utilization of 5-Bromo-4-fluoro-2-methylpyridine in Medicinal Chemistry

This guide details the application of 5-Bromo-4-fluoro-2-methylpyridine , a strategic heterocyclic building block used to access complex 2,4,5-trisubstituted pyridine scaffolds.

Executive Summary

5-Bromo-4-fluoro-2-methylpyridine is a high-value intermediate designed for orthogonal functionalization . Its substitution pattern allows medicinal chemists to sequentially modify three distinct positions on the pyridine ring using chemically distinct mechanisms:

-

C4-Position (Fluoro): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para relationship with the ring nitrogen.

-

C5-Position (Bromo): A stable handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Negishi) occurring at the meta position.

-

C2-Position (Methyl): A latent nucleophilic site activatable via lateral lithiation or oxidation to carbaldehydes/carboxylic acids.

This guide provides validated protocols for exploiting these reactivity differences to synthesize kinase inhibitors, GPCR ligands, and other bioactive heterocycles.

Chemical Profile & Reactivity Analysis

Reactivity Map

The utility of this scaffold lies in the electronic differentiation of its substituents.

-

The C4-Fluoro Anomaly: Unlike chlorobenzenes, 4-fluoropyridines are exceptionally reactive toward nucleophiles. The electronegative nitrogen atom pulls electron density from the C4 position (via resonance), lowering the energy of the Meisenheimer complex intermediate. The fluorine atom, being highly electronegative, further stabilizes this transition state inductively, making it a better leaving group than chlorine or bromine in SNAr contexts.

-

The C5-Bromo Stability: The bromine at C5 is meta to the nitrogen and is not significantly activated for SNAr. This allows for the selective displacement of the C4-fluorine without disturbing the C5-bromine bond.

Physicochemical Properties (Representative)

| Property | Value | Notes |

| Appearance | Clear to light yellow liquid/low-melting solid | Sensitive to light; store in amber vials. |

| Boiling Point | ~200 °C (Predicted) | Purify via column chromatography or vacuum distillation. |

| Solubility | DCM, EtOAc, DMSO, MeOH | Reacts with protic solvents under basic conditions at high heat. |

| pKa (Conjugate Acid) | ~2.5 - 3.0 | Reduced basicity compared to pyridine due to halogen EWGs. |

Visualization: Orthogonal Functionalization Workflow

The following diagram illustrates the logical flow for building complex libraries from this single scaffold.

Caption: Figure 1. Sequential functionalization strategy. The C4-Fluoro group is displaced first under mild basic conditions, preserving the C5-Bromo handle for subsequent metal-catalyzed coupling.

Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C4-Amination)

Objective: To introduce an amine motif at the C4 position while retaining the C5-bromide. Mechanism: Addition-Elimination (SNAr) via Meisenheimer complex.

Materials:

-

5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

-

Primary/Secondary Amine (1.1 - 1.2 equiv)

-

Base: DIPEA (Diisopropylethylamine) or K₂CO₃ (2.0 equiv)

-

Solvent: DMSO (for lower temp) or NMP (for high temp)

Step-by-Step Procedure:

-

Preparation: In a reaction vial, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 mmol) in dry DMSO (3 mL).

-

Addition: Add the target amine (1.1 mmol) followed by DIPEA (2.0 mmol).

-

Reaction: Stir the mixture at 60–80 °C for 4–12 hours.

-

Note: Monitor by LC-MS. The product will show a mass shift corresponding to (M - F + Amine). The Bromine isotope pattern (1:1 doublet) must remain intact.

-

-

Work-up: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

-

Success Indicator: Disappearance of the 19F NMR signal (approx -100 to -120 ppm).

-

Critical Insight: Do not use alkoxide bases (e.g., NaOMe) unless an ether product is desired. Alkoxides are stronger nucleophiles and may lead to bis-substitution or side reactions if the temperature is uncontrolled.

Protocol B: Suzuki-Miyaura Cross-Coupling (C5-Arylation)

Objective: To form a C-C bond at the C5 position using the bromine handle. Pre-requisite: This step is typically performed after Protocol A to prevent potential interference of the reactive C4-fluorine with the Pd-catalyst oxidative addition cycle (though Br is significantly more reactive to Pd than F).

Materials:

-

Substrate (from Protocol A) (1.0 equiv)

-

Aryl Boronic Acid (1.2 - 1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Base: Na₂CO₃ (2M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.

-

Loading: Add the C4-substituted pyridine substrate (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Pd catalyst (0.05 mmol).

-

Solvent System: Add 1,4-Dioxane (4 mL) and 2M Na₂CO₃ (1.5 mL).

-

Degassing: Sparge the mixture with Argon for 5 minutes (essential to prevent homocoupling).

-

Reaction: Heat to 90–100 °C for 2–6 hours (or 120 °C for 30 min in microwave).

-

Work-up: Filter through a Celite pad to remove Palladium black. Dilute with EtOAc and wash with water.

-

Purification: Silica gel chromatography.

Case Study: Synthesis of a Kinase Inhibitor Core

Context: Many kinase inhibitors (e.g., p38 MAP kinase, VEGFR) utilize a 2-aminopyridine core.

Target: 4-(Cyclopropylamino)-5-phenyl-2-methylpyridine.

-

Step 1 (SNAr): React 5-Bromo-4-fluoro-2-methylpyridine with cyclopropylamine (excess) in Ethanol at reflux. The high nucleophilicity of the aliphatic amine allows the reaction to proceed without high-boiling solvents.

-

Result: 4-(Cyclopropylamino)-5-bromo-2-methylpyridine.

-

-

Step 2 (Suzuki): React the intermediate with Phenylboronic acid using Protocol B.

-

Result: The bromine is replaced by the phenyl ring.[1]

-

-

Step 3 (Optional C2-Oxidation): The 2-methyl group can be oxidized to the carboxylic acid using SeO₂ (Selenium Dioxide) in Pyridine/Water, providing a handle for amide coupling to a solubilizing tail.

Safety & Handling

-

Hazards: This compound is an organohalide and likely a skin/eye irritant. The presence of Fluorine often increases lipophilicity, potentially enhancing skin absorption.

-

HF Generation: During the SNAr reaction (Protocol A), Fluoride ions (F⁻) are released. While not generating gaseous HF under basic conditions, the waste stream will contain fluorides and should be treated accordingly.

-

Storage: Store at 2–8 °C under inert gas. Halopyridines can darken upon oxidation.

References

-

General Reactivity of Fluoropyridines

-

Nucleophilic Aromatic Substitution on Pyridines. Master Organic Chemistry. Retrieved from

-

Regioselectivity in SNAr Reactions. ResearchGate Discussion. Retrieved from

-

-

Suzuki Coupling Protocols

-

Suzuki-Miyaura Cross-Coupling Reaction Guide.[2] Organic Chemistry Portal. Retrieved from

-

Efficient Synthesis of Pyridine Derivatives via Suzuki Coupling. MDPI Molecules. Retrieved from

-

-

Compound Data & Safety

-

5-Bromo-2-fluoro-4-methylpyridine (Isomer Analog) Safety Data. Sigma-Aldrich. Retrieved from

-

Sources

Application Note: Synthesis of Kinase Inhibitors Using 5-Bromo-4-fluoro-2-methylpyridine

Executive Summary

This guide details the strategic utilization of 5-Bromo-4-fluoro-2-methylpyridine (CAS: 1150164-75-6) as a privileged scaffold in the synthesis of Type I and Type II kinase inhibitors. This building block offers a unique tri-functional core: a highly reactive C4-fluorine for nucleophilic aromatic substitution (

This protocol is designed for medicinal chemists requiring high-fidelity regioselectivity. By exploiting the electronic disparity between the C4 and C5 positions, researchers can sequentially install hinge-binding motifs and hydrophobic tails without the need for protecting groups, streamlining the hit-to-lead optimization process for targets such as ALK , p38 MAPK , and EGFR .

Strategic Analysis of the Scaffold

The "Electronic Bias" Advantage

The success of this scaffold relies on the distinct reactivity profiles of its halogen substituents.

-

C4-Fluoro (The Electrophile): The nitrogen atom of the pyridine ring exerts a strong electron-withdrawing effect at the para (C4) and ortho positions. Combined with the high electronegativity of fluorine, the C4 position is highly activated for

reactions. The fluorine atom stabilizes the Meisenheimer complex intermediate more effectively than chlorine or bromine, accelerating the displacement by amines (hinge binders). -

C5-Bromo (The Cross-Coupling Partner): Located at the meta position relative to the nitrogen, the C5-bromine is electronically deactivated toward

. However, the C-Br bond is ideal for oxidative addition by Palladium(0), facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. -

C2-Methyl: This group often occupies the hydrophobic specificity pocket (e.g., the gatekeeper region) in kinase active sites. It also prevents rotational freedom when the pyridine is bound, reducing the entropic penalty of binding.

Reactivity Map

The following diagram illustrates the divergent synthetic pathways available for this scaffold.

Figure 1: Divergent reactivity map of 5-Bromo-4-fluoro-2-methylpyridine. The green path (C4 substitution) is typically prioritized to prevent catalyst poisoning in subsequent steps.

Detailed Experimental Protocols

Protocol A: Regioselective at C4 (Installation of Hinge Binder)

Objective: To displace the C4-fluorine with a primary or secondary amine (e.g., an aniline or piperidine derivative) while leaving the C5-bromine intact.

Rationale: Performing

Materials

-

Substrate: 5-Bromo-4-fluoro-2-methylpyridine (1.0 equiv)

-

Nucleophile: Aniline derivative or aliphatic amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 equiv) -

Solvent: Anhydrous DMSO or NMP (Concentration: 0.2 M)

-

Workup: Ethyl Acetate (EtOAc), Brine,

Step-by-Step Procedure

-

Preparation: In a dry pressure vial equipped with a magnetic stir bar, dissolve 5-Bromo-4-fluoro-2-methylpyridine (1.0 g, 5.26 mmol) in anhydrous DMSO (26 mL).

-

Addition: Add the amine nucleophile (5.78 mmol, 1.1 equiv) followed by DIPEA (2.29 mL, 13.15 mmol).

-

Reaction: Seal the vial and heat to 100°C in an oil bath or heating block.

-

Note: For sterically hindered amines (e.g., 2-substituted anilines), increase temperature to 120°C.

-

-

Monitoring: Monitor by LC-MS every 2 hours. Look for the disappearance of the starting material (M+H = 190/192) and appearance of the product (M+H depends on amine, Br pattern preserved).

-

Endpoint: Typically 4–12 hours.

-

-

Workup:

-

Cool to room temperature (RT).

-

Pour the mixture into ice-water (100 mL) with vigorous stirring.

-

If solid precipitates: Filter, wash with water, and dry under vacuum.

-

If oil forms: Extract with EtOAc (

mL). Wash combined organics with water (

-

-

Purification: Flash column chromatography (Hexanes/EtOAc). The product is usually less polar than the starting material if the amine is aromatic.

Self-Validating Check: The

Protocol B: Suzuki-Miyaura Coupling at C5 (Extension of the Scaffold)

Objective: To couple the C5-brominated intermediate with an aryl/heteroaryl boronic acid.

Rationale: The C5 position is sterically crowded due to the adjacent C4-amine and C6-H. High-activity catalysts like

Materials

-

Substrate: C4-substituted intermediate from Protocol A (1.0 equiv)

-

Coupling Partner: Aryl boronic acid/ester (1.2 – 1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure

-

Inerting: Charge a microwave vial or round-bottom flask with the substrate (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv). Seal and purge with Nitrogen/Argon for 5 minutes. -

Solvation: Add degassed 1,4-Dioxane (0.15 M concentration) and

solution via syringe. -

Reaction: Heat to 90°C for 2–6 hours.

-

Microwave Option: 110°C for 30–45 minutes is often sufficient and reduces protodeboronation byproducts.

-

-

Scavenging (Optional but Recommended): If Pd residue is a concern, add a metal scavenger (e.g., SiliaMetS® Thiol) at the end of the reaction and stir for 30 mins.

-

Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black. Wash the filtrate with brine, dry, and concentrate.

-

Purification: Reverse-phase preparative HPLC is recommended for final kinase inhibitors to ensure >95% purity for biological assays.

Synthesis Workflow Diagram

The following flowchart visualizes the sequential assembly of a hypothetical dual-specificity kinase inhibitor using this scaffold.